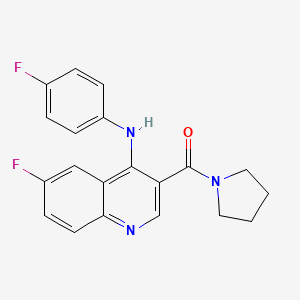
(6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C20H17F2N3O. It contains a quinoline ring, which is a nitrogen-containing bicyclic compound , and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The quinoline system can be synthesized and modified by incorporating substituents into various positions or by means of annelation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline ring and a pyrrolidine ring. The quinoline ring is a bicyclic compound containing a benzene ring fused to a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the functional groups present in the molecule. The presence of the quinoline and pyrrolidine rings could offer multiple sites for reactions .Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties
Research into the spectroscopic properties of similar compounds, like 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has revealed insights into their electronic absorption, excitation, and fluorescence properties. These compounds exhibit dual fluorescence with weak charge transfer separation in various solvents, indicating potential applications in materials science and molecular imaging (Al-Ansari, 2016).
Tubulin Polymerization Inhibition
2-Anilino-3-aroylquinolines, which are structurally related to the queried compound, have shown remarkable antiproliferative activity against cancer cell lines. They disrupt tubulin polymerization, which is a critical process in cell division, thereby indicating potential use in cancer therapy (Srikanth et al., 2016).
Antitumor Agents
Compounds like 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones have demonstrated potent cytotoxic activity against human cancer cell lines while showing weak inhibitory activity toward normal cell lines. Such compounds, therefore, represent potential candidates for antitumor therapy (Huang et al., 2013).
Antibacterial Activity
Novel pyrrolidine derivatives coupled with various quinolinecarboxylic acids, like the compound of interest, have shown potent antimicrobial activity against both Gram-negative and Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential use in developing new antibacterial agents (Hong et al., 1997).
Oral Bioavailability Enhancement
Research has focused on improving the oral bioavailability of structurally similar compounds, like aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanones. Incorporating fluorine atoms can enhance and prolong 5-HT1A agonist activity, indicating applications in developing orally active pharmaceuticals (Vacher et al., 1999).
Eigenschaften
IUPAC Name |
[6-fluoro-4-(4-fluoroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPALYHCTYVRITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

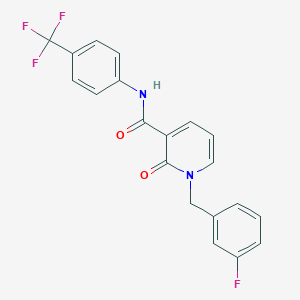
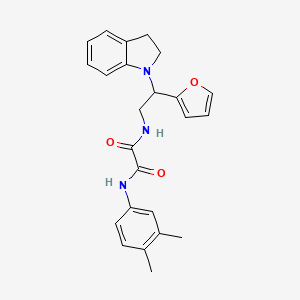
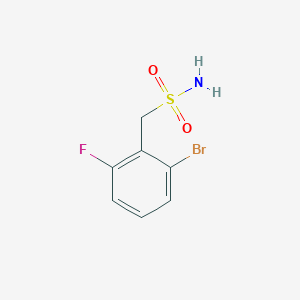
![3-(3-Hydroxypropyl)-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B2659007.png)

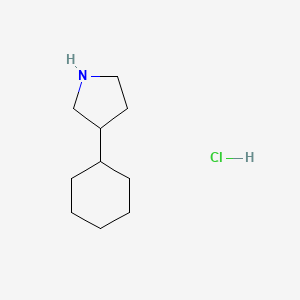
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
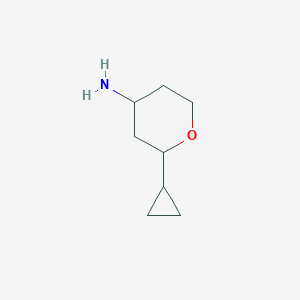
![N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659017.png)
![2-Oxo-4-(4-methylphenyl)-6-[[(4-methylphenyl)sulfonyl]methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2659020.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)
![3-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2659022.png)
![1-Ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2659024.png)
